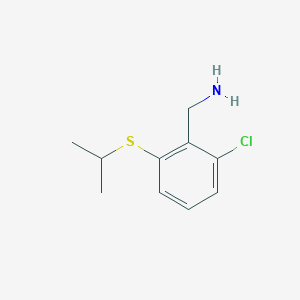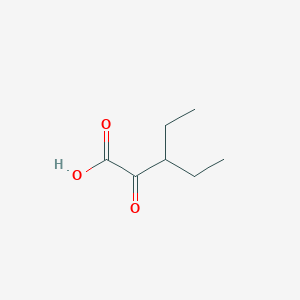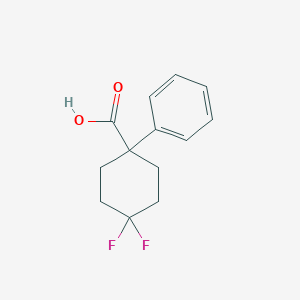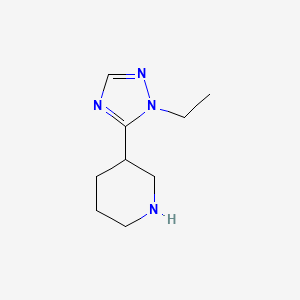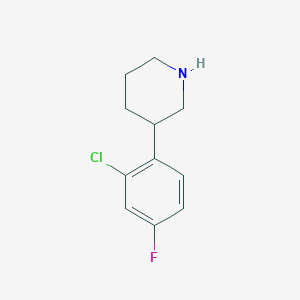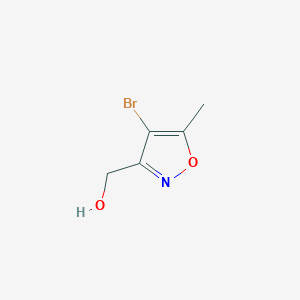
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is a chemical compound that belongs to the oxazole family It is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 5th position, and a hydroxymethyl group at the 3rd position of the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol typically involves the bromination of 5-methyl-1,2-oxazole followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 5-methyl-1,2-oxazole with bromine in the presence of a suitable solvent to yield 4-bromo-5-methyl-1,2-oxazole. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methyl-1,2-oxazol-3-yl)methanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 4-Bromo-5-methyl-1,2-oxazol-3-carboxylic acid.
Reduction: 5-Methyl-1,2-oxazol-3-yl)methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Iodo-3-methylisoxazol-5-yl)methanol: Similar structure but with an iodine atom instead of bromine.
(4-Bromo-oxazol-2-yl)-methanol: Similar structure but with the bromine atom at a different position.
(4-Chloro-5-methyl-1,2-oxazol-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine
Uniqueness
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom at the 4th position and the hydroxymethyl group at the 3rd position makes it a versatile intermediate for various synthetic applications and a valuable compound for research .
Eigenschaften
Molekularformel |
C5H6BrNO2 |
|---|---|
Molekulargewicht |
192.01 g/mol |
IUPAC-Name |
(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)7-9-3/h8H,2H2,1H3 |
InChI-Schlüssel |
DUVOSOWXFVVVBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


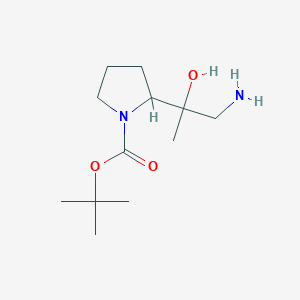


![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)



